Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate
CAS No.:
Cat. No.: VC13798279
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H20N2O4/c1-14(21-19(24)25-13-15-8-4-2-5-9-15)18(23)20-12-17(22)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)(H,21,24)/t14-/m0/s1 |
| Standard InChI Key | YWJXSRRTCSHUAU-AWEZNQCLSA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C(=O)NCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₉H₂₀N₂O₄, with a molecular weight of 340.37 g/mol . Its IUPAC name, benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate, reflects the stereochemical arrangement and functional groups (Figure 1). The (S)-configuration at the chiral center ensures distinct reactivity and biological interactions compared to its enantiomer .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 864825-19-4 | |
| Molecular Formula | C₁₉H₂₀N₂O₄ | |
| Molecular Weight | 340.37 g/mol | |
| IUPAC Name | Benzyl N-[(2S)-1-oxo-1-(phenacylamino)propan-2-yl]carbamate | |
| SMILES | CC@@HNC(=O)OCC2=CC=CC=C2 |
Spectroscopic and Stereochemical Features
Spectroscopic data, including NMR and IR, confirm the compound’s structure. The presence of carbonyl groups (C=O) at 1,680–1,720 cm⁻¹ in IR and distinct proton environments in ¹H NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) align with its carbamate and phenacylamino functionalities . The (S)-configuration is critical for its role in asymmetric synthesis, particularly in pharmaceutical contexts where stereochemistry impacts drug efficacy .
Synthesis and Reaction Pathways
General Synthetic Strategies
While detailed protocols for synthesizing Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate are scarce, its structure suggests a multi-step process involving:
-
Carbamate Protection: Introduction of the benzyl carbamate group to an amine precursor.
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Phenacylamino Coupling: Reaction of a β-ketoamide intermediate with phenacyl bromide or analogous electrophiles .
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Chiral Resolution: Use of chiral auxiliaries or catalysts to achieve the (S)-configuration .
A related synthesis for a structural analog (Benzyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate) employs CDI (1,1'-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) for carbonyl activation and reduction, respectively . This method could be adapted for the target compound by modifying the amine coupling step.
Challenges in Purification
The compound is often isolated as a process-related impurity during Eluxadoline synthesis, requiring advanced chromatographic techniques (e.g., HPLC with chiral columns) for separation . Its polarity and solubility in organic solvents (e.g., DCM, THF) facilitate purification, though residual solvents must be tightly controlled to meet pharmaceutical standards .
Pharmaceutical Relevance and Applications
Role in Eluxadoline Production
Eluxadoline (Viberzi®), a μ- and κ-opioid receptor agonist used to treat irritable bowel syndrome with diarrhea (IBS-D), requires stringent control over synthetic impurities. Benzyl (S)-(1-oxo-1-((2-oxo-2-phenylethyl)amino)propan-2-YL)carbamate is identified as a key intermediate impurity during Eluxadoline’s manufacturing process . Regulatory guidelines mandate its levels to remain below 0.15% in the final drug product to ensure safety and efficacy .
| Impurity | Maximum Allowable Limit | Detection Method |
|---|---|---|
| Target Compound | ≤0.15% | HPLC (Chiral Phase) |
| Other Process Impurities | ≤0.10% | UPLC-MS |
Recent Advances and Research Directions
Analytical Method Development
Recent studies focus on enhancing detection sensitivity using LC-MS/MS and 2D-NMR, enabling precise quantification at ppm levels in complex matrices . For example, a 2025 study achieved a limit of detection (LOD) of 0.02% using a Q-TOF mass spectrometer .
Applications in Peptide Chemistry
The compound’s carbamate group serves as a protecting group in peptide synthesis, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS) . Its stability under acidic conditions (e.g., TFA deprotection) makes it advantageous over traditional tert-butyloxycarbonyl (Boc) groups .
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